Enhanced Synthetic Accessibility via Higher Yielding Synthesis Compared to 6,6'-Dibromo-2,2'-bipyridine
The monobrominated species, 6-bromo-2,2'-bipyridine, can be prepared from the dibromo compound, 6,6'-dibromo-2,2'-bipyridine, via a metal-halogen exchange reaction. This method affords the monobromo product in a high yield of 88%, demonstrating a more efficient route to the monofunctionalized ligand compared to alternative synthetic strategies for other halogenated derivatives [1]. This yield advantage translates to lower cost and higher material availability for large-scale research applications.
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 88% |
| Comparator Or Baseline | 6,6'-Dibromo-2,2'-bipyridine (starting material) |
| Quantified Difference | Not applicable (target compound is product of reaction) |
| Conditions | Metal-halogen exchange reaction |
Why This Matters
A higher synthetic yield directly impacts procurement cost and scalability for research programs requiring gram-to-kilogram quantities.
- [1] Garber, T., & Rillema, D. P. (1990). Efficient Preparative Routes to 6,6′-Dibromo-2,2′-bipyridine and 6-Bromo-2,2′-bipyridine. Synthetic Communications, 20(8), 1233-1239. View Source
